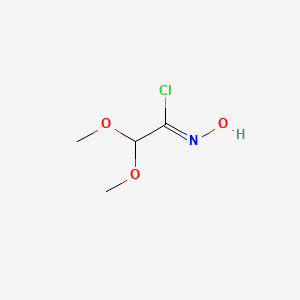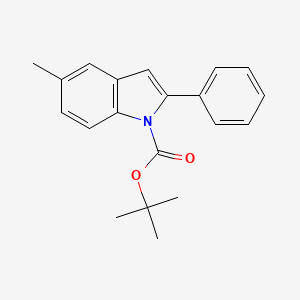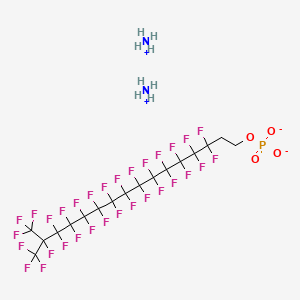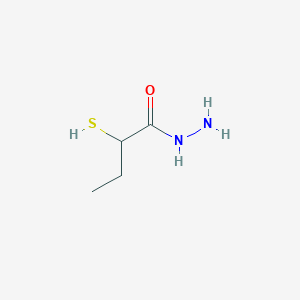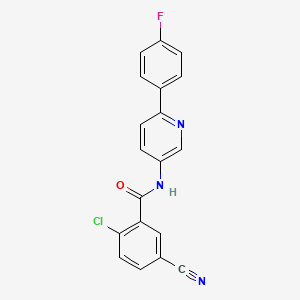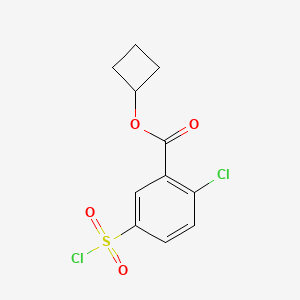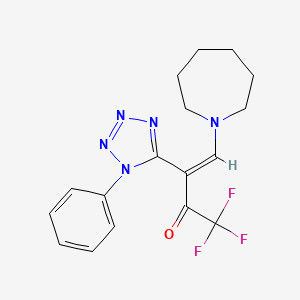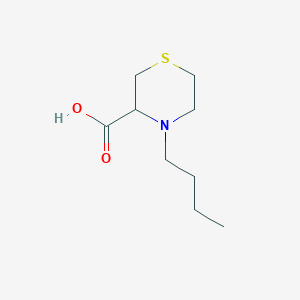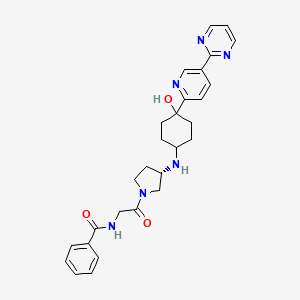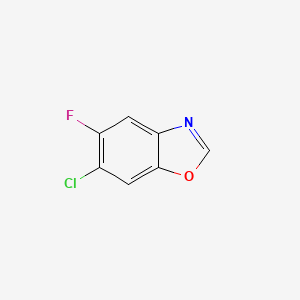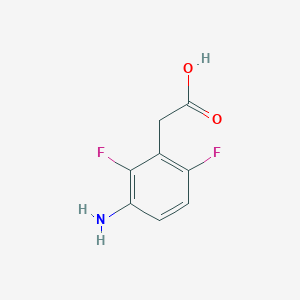
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may include the use of protecting groups such as benzyl and methoxy groups to ensure the selective formation of the desired stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features allow it to mimic natural substrates, making it useful for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug synthesis. Its ability to interact with specific biological targets makes it a promising compound for therapeutic development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol shares similarities with other oxane derivatives, such as:
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-methoxyoxane-3,5-diol
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-ethoxy-4-phenylmethoxyoxane-3,5-diol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H20O6 |
|---|---|
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol |
InChI |
InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3/t10-,11-,12-,13+,14?/m1/s1 |
Clé InChI |
MXGLQICHRQGRDX-LSGALXMHSA-N |
SMILES isomérique |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
